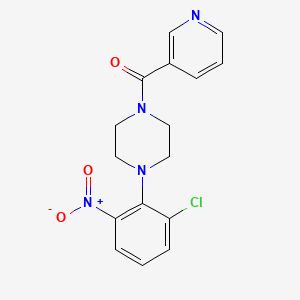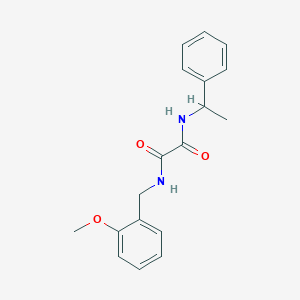![molecular formula C16H14ClN3O2 B4106553 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol
Overview
Description
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a chemical compound that belongs to the class of triazole fungicides. It is widely used in the agricultural industry to control fungal diseases in crops. This compound has gained significant attention due to its potent antifungal activity and broad-spectrum efficacy against various fungal pathogens.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol involves inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and subsequent cell death. This compound also interferes with the synthesis of chitin, a major component of the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol exhibits low toxicity to humans and animals. However, it has been shown to have some effects on the liver and kidneys in high doses. This compound has also been shown to have some effects on the endocrine system, specifically on the thyroid gland. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol in lab experiments is its potent antifungal activity. This compound is effective against a broad range of fungal pathogens, making it a valuable tool for researchers studying fungal diseases. However, one limitation of using this compound is that it may have some effects on the endocrine system, which could complicate research in this area.
Future Directions
There are several future directions for research on 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol. One area of research could focus on the development of new formulations of this compound to improve its efficacy and reduce its potential side effects. Another area of research could focus on the use of this compound in combination with other antifungal agents to improve its effectiveness against resistant fungal pathogens. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly on the endocrine system. Finally, research could focus on the potential use of this compound in the treatment of fungal infections in humans and animals.
Conclusion:
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a potent antifungal agent that has gained significant attention due to its broad-spectrum efficacy against various fungal pathogens. Its mechanism of action involves inhibition of the biosynthesis of ergosterol and chitin, leading to the disruption of fungal cell membranes and subsequent cell death. While this compound has some effects on the liver, kidneys, and endocrine system, it has been shown to have low toxicity to humans and animals. Future research could focus on the development of new formulations, combination therapies, and potential use in the treatment of fungal infections in humans and animals.
Scientific Research Applications
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol has been extensively studied for its antifungal activity against various fungal pathogens. It has been shown to be effective in controlling fungal diseases in crops such as wheat, rice, and soybean. Additionally, this compound has been investigated for its potential use in the treatment of fungal infections in humans and animals. Studies have shown that it exhibits potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
properties
IUPAC Name |
4-[5-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-8-12(17)4-7-14(10)22-9-15-18-16(20-19-15)11-2-5-13(21)6-3-11/h2-8,21H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZAQCGCIGQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NN2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4106481.png)
![1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-methylphenyl)phthalazine](/img/structure/B4106483.png)

![1-(4-methylphenyl)-4-[4-(methylsulfonyl)-1-piperazinyl]phthalazine](/img/structure/B4106493.png)
![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4106499.png)
![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4106513.png)

![5-[1-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4106522.png)
![8-{[2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4106530.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4106552.png)